Lithium manganese nickel oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium manganese nickel oxide is a class of electrode material used primarily in the fabrication of lithium-ion batteries. These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle. The compound is known for enabling the formation of greener and more sustainable batteries for electrical energy storage .

准备方法

Synthetic Routes and Reaction Conditions: Lithium manganese nickel oxide can be synthesized using various methods. One common approach involves the sol-gel process, where precursors such as lithium acetate, nickel acetate, manganese acetate, and citric acid as chelating agents are used . The process involves mixing these precursors, followed by drying and calcination at high temperatures to form the desired oxide.

Industrial Production Methods: In industrial settings, a large-scale production route involves the spray roasting process. This method is adapted for the manufacturing of complex mixed oxide systems. The process includes a lithiation step coupled with the main process to obtain the desired layered structure. The optimized process has been proven on an industrial pilot line with a minimum production capacity of 12 kg per hour .

化学反应分析

Types of Reactions: Lithium manganese nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. During the charge-discharge cycles in lithium-ion batteries, the compound undergoes redox reactions where lithium ions intercalate and de-intercalate between the layers of the oxide structure .

Common Reagents and Conditions: Common reagents used in these reactions include lithium polysulfides, manganese oxides, and nickel oxides. The conditions typically involve high temperatures and controlled atmospheres to ensure the stability and efficiency of the reactions .

Major Products Formed: The major products formed from these reactions include lithium sulfide, manganese oxides, and nickel oxides. These products play a crucial role in the overall performance and efficiency of lithium-ion batteries .

科学研究应用

Lithium manganese nickel oxide has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively used in the development of lithium-ion batteries for portable electronic devices, electric vehicles, and power grid technologies

In addition to energy storage, this compound is also used in the recycling of spent lithium-ion batteries. The compound’s ability to undergo efficient recycling processes makes it an environmentally friendly option for sustainable energy solutions .

作用机制

The mechanism of action of lithium manganese nickel oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions between the layers of the oxide structure. During charging, lithium ions move from the cathode to the anode, and during discharging, they move back to the cathode. This movement of ions is facilitated by the layered structure of the compound, which provides pathways for ion transport .

The molecular targets involved in this process include the manganese, nickel, and lithium ions, which undergo redox reactions to store and release energy. The pathways involved include the intercalation and de-intercalation of lithium ions, which are critical for the battery’s charge-discharge cycles .

相似化合物的比较

- Lithium cobalt oxide

- Lithium iron phosphate

- Lithium nickel cobalt aluminum oxide

Comparison: Lithium manganese nickel oxide is unique due to its high energy density and stability compared to other similar compounds. For instance, lithium cobalt oxide has a high energy density but is less stable and more expensive due to the cobalt content . Lithium iron phosphate is more stable but has a lower energy density compared to this compound . Lithium nickel cobalt aluminum oxide offers a balance between energy density and stability but is also more expensive due to the cobalt and aluminum content .

生物活性

Lithium manganese nickel oxide (LiMnNiO2), commonly referred to as lithium nickel manganese oxide (NMC), is a compound extensively studied for its applications in lithium-ion batteries. However, its biological activity and environmental impact, particularly regarding its toxicity to living organisms, are gaining increasing attention. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of toxicity, and implications for environmental safety.

Overview of this compound

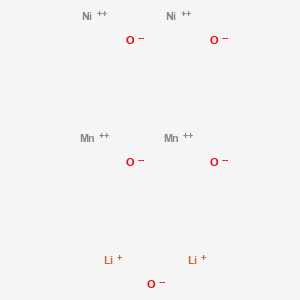

This compound is a layered oxide material that serves as a cathode in lithium-ion batteries. Its general formula can be expressed as LixMnyNizO2 where x,y,z represent the molar ratios of lithium, manganese, and nickel, respectively. The composition can significantly influence the electrochemical performance and biological interactions of the material.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the release of metal ions into the environment upon dissolution. Key studies have highlighted the following mechanisms:

- Metal Ion Release : Upon exposure to aqueous environments, NMC undergoes incongruent dissolution, leading to the release of lithium (Li), manganese (Mn), nickel (Ni), and cobalt (Co) ions. The concentration and species of these ions can significantly affect microbial growth and cellular respiration.

- Toxicity to Microorganisms : Research has shown that the released Ni and Co ions are primarily responsible for inhibiting bacterial growth. For example, exposure to NMC nanoparticles at concentrations as low as 5 mg/L resulted in significant inhibition of Shewanella oneidensis MR-1 and Bacillus subtilis growth due to the toxic effects of these metal ions .

- Genotoxicity : Studies employing single-cell gel electrophoresis have indicated that NMC can induce genotoxic effects in bacterial cells, further complicating its environmental impact .

Case Study 1: Impact on Daphnia magna

A study assessing the toxicity of this compound on Daphnia magna revealed acute and chronic effects. Acute exposure at concentrations up to 25 mg/L showed no immediate lethal effects; however, chronic exposure at 1.0 mg/L significantly impacted reproduction and survival rates .

Case Study 2: Bacterial Inhibition Mechanisms

In a controlled experiment, Shewanella oneidensis MR-1 was exposed to different stoichiometries of NMC nanoparticles. The study found that increased Mn content relative to Ni and Co reduced bacterial inhibition but did not eliminate it entirely. This suggests that while adjusting the composition can mitigate toxicity, it does not fully resolve the issue .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Environmental Implications

The potential environmental impact of this compound is concerning due to its widespread use in batteries and limited recycling practices. As batteries reach their end-of-life stage, leaching of toxic metal ions into soil and water systems poses risks to aquatic life and potentially human health.

属性

IUPAC Name |

dilithium;manganese(2+);nickel(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.2Mn.2Ni.5O/q2*+1;4*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPZCSWCMSTDHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Ni+2].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Mn2Ni2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-75-3 |

Source

|

| Record name | dilithium trimanganese nickel octoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。